molecular formula C17H11F3N2O2 B2885685 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1825623-27-5

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Cat. No.: B2885685
CAS No.: 1825623-27-5
M. Wt: 332.282
InChI Key: VHBYZJIXNRCCKQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is a complex organic compound characterized by its multiple fluorine atoms and a pyrazole ring

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

For biologically active compounds, this involves how the compound interacts with biological systems. It can include its targets (like proteins or DNA), its effects on these targets, and its overall effects on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely .

Future Directions

This involves potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its effectiveness, reducing its side effects, or finding new uses for it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of 4-fluorophenylhydrazine with a suitable aldehyde or ketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzoic acid.

  • Reduction: 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzyl alcohol or amine derivatives.

  • Substitution: Various derivatives depending on the substituent introduced.

Comparison with Similar Compounds

  • 3,5-Difluorophenol

  • 4-Fluorophenylhydrazine

  • Pyrazole derivatives

Uniqueness: 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde stands out due to its unique combination of fluorine atoms and the pyrazole ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,5-difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-12-1-3-14(4-2-12)22-6-5-13(21-22)10-24-17-15(19)7-11(9-23)8-16(17)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBYZJIXNRCCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)COC3=C(C=C(C=C3F)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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